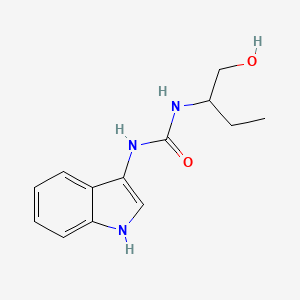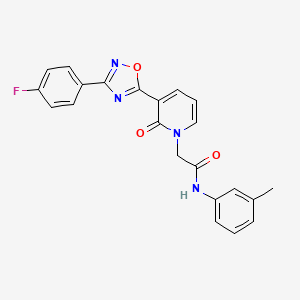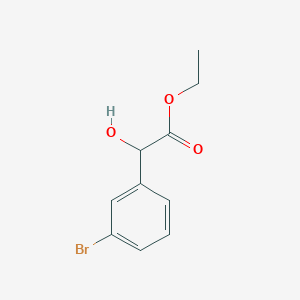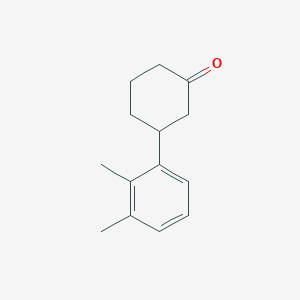
3-(2,3-Dimethylphenyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylphenyl)cyclohexan-1-one is a chemical compound that belongs to the family of ketones. It has a molecular weight of 202.3 . The IUPAC name for this compound is 3-(2,3-dimethylphenyl)cyclohexan-1-one .
Molecular Structure Analysis
The InChI code for 3-(2,3-Dimethylphenyl)cyclohexan-1-one is1S/C14H18O/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(15)9-12/h3,5,8,12H,4,6-7,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a predicted density of 1.013±0.06 g/cm3 and a predicted boiling point of 334.5±31.0 °C .Aplicaciones Científicas De Investigación
Photolysis Studies
The photochemical properties of compounds related to 3-(2,3-Dimethylphenyl)cyclohexan-1-one have been studied in detail. For example, laser flash photolysis studies of dimethylgermylene precursors provide insights into their transient behavior and kinetics, which are crucial for understanding their photophysical properties and potential applications (Lollmahomed & Leigh, 2009).
Synthesis of Biologically Active Compounds
Research on 2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) highlights its importance as a biologically active compound and a synthetic intermediate in the synthesis of xanthenes. The development of new synthesis methods for these compounds is critical for advancing pharmacological applications (Gao et al., 2019).
Coordination Polymer and Catalysis
The synthesis of a sulfonated Schiff base dimethyltin(IV) coordination polymer demonstrates the potential of similar compounds in catalysis, particularly for Baeyer–Villiger oxidation. Such applications are essential in the field of green chemistry and sustainable industrial processes (Martins et al., 2016).
Crystal Structure Investigations
Studies on the crystal structure of related compounds, like 2-(2-hydroxy-benzylidene)-cyclohexan-1-one, provide valuable information on their structural behavior in different conditions, such as pH changes. This knowledge is important for designing materials with specific properties (Pană et al., 2017).
Photogeneration and Reactivity Studies
Research on the photogeneration and reactivity of aromatic halides, including those related to 3-(2,3-Dimethylphenyl)cyclohexan-1-one, provides insights into their potential applications in organic synthesis and material science. Understanding their reactivity under various conditions can lead to the development of new synthetic methods (Protti et al., 2004).
Molecular Docking Studies
Research involving molecular docking studies of biscyclohexane diol derivatives, which share structural similarities with 3-(2,3-Dimethylphenyl)cyclohexan-1-one, highlight their potential in the development of pharmaceutical agents. Such studies are crucial for identifying compounds with therapeutic potential (Kokila et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-(2,3-dimethylphenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(15)9-12/h3,5,8,12H,4,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJBAJKBBWPWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCC(=O)C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)cyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)
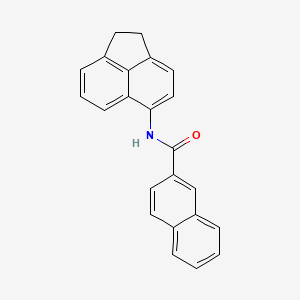
![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)

